molecular formula C18H22N2O5S B2880229 N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide CAS No. 1172268-68-6

N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Cat. No.: B2880229
CAS No.: 1172268-68-6
M. Wt: 378.44
InChI Key: UJDQGXLUUXQPHU-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a synthetic chemical reagent designed for research and screening applications in medicinal chemistry and drug discovery. This compound features a furan-2-carboxamide core, a scaffold recognized in pharmacological research for its bioactivity . The structure is functionalized with a morpholinosulfonyl group, a motif present in other research compounds such as N-(4-(Morpholinosulfonyl)phenyl)furan-2-carboxamide, which is utilized in scientific investigations . The inclusion of the 4-isopropylphenyl group contributes to specific steric and electronic properties, making the molecule a valuable intermediate for exploring structure-activity relationships (SAR). Furan-2-carboxamide derivatives have been investigated for various biological activities. Recent scientific literature highlights that similar compounds have shown significant potential as antibiofilm agents , particularly against the pathogen Pseudomonas aeruginosa by potentially interfering with its quorum-sensing system, such as the LasR receptor . Furthermore, the morpholine sulfonamide structure is a feature in compounds studied for their interactions with kinase targets, indicating its relevance in early-stage oncological and immunological research . This product is intended for use in high-throughput screening, lead optimization, and mechanistic studies in a controlled laboratory environment. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety protocols.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-N-(4-propan-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13(2)14-3-5-15(6-4-14)19-18(21)16-7-8-17(25-16)26(22,23)20-9-11-24-12-10-20/h3-8,13H,9-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDQGXLUUXQPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autophagy modulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Isopropylphenyl group : This hydrophobic moiety may enhance membrane permeability.
  • Morpholinosulfonyl group : This component is believed to play a critical role in modulating protein interactions.
  • Furan-2-carboxamide core : This structure is often associated with various pharmacological effects.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Autophagy : The compound has been suggested to inhibit autophagy, a cellular process that cancer cells often exploit for survival. By blocking this pathway, the compound may sensitize cancer cells to other therapeutic agents .
  • Targeting Kinases : It has been reported that compounds with similar structures can act as kinase inhibitors, affecting various signaling pathways involved in cell proliferation and survival .
  • Anti-cancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines, suggesting potential as an anti-cancer agent .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Effect Observed
HCT-11615Significant growth inhibition
MCF-710Induction of apoptosis
PC-320Cell cycle arrest

These results indicate that the compound exhibits promising anti-cancer properties, with varying efficacy across different cell lines.

Case Studies

  • Combination Therapy : In a study involving mutant Ras cancers, combining this compound with established chemotherapeutics resulted in enhanced tumor regression compared to monotherapy. This suggests a synergistic effect that could be beneficial in clinical settings .
  • Mechanistic Insights : Investigations have shown that this compound can disrupt autophagic flux, leading to increased apoptosis in cancer cells. This was evidenced by elevated levels of cleaved caspase-3 and PARP in treated cells .

Comparison with Similar Compounds

Structural Analogues with Varying Furan Substituents

Compounds 27, 28, and 29 () share the N-(4-(morpholinosulfonyl)phenyl) backbone but differ in substituents at position 5 of the furan:

  • 27: No substituent (base structure).
  • 28 : 5-methylfuran-2-carboxamide.
  • 29 : 5-bromofuran-2-carboxamide.
Compound Substituent (Position 5) LCMS Retention Time (min) Purity (%) Yield (%)
Target Compound Morpholinosulfonyl Not reported Not reported Not reported
27 None 2.534 100 Commercial
28 Methyl 2.685 100 46
29 Bromo 2.834 98.3 Commercial

Key Observations :

  • Bulky substituents (e.g., bromo in 29 ) increase LCMS retention times, suggesting higher hydrophobicity.
  • Methyl substitution (28 ) moderately affects retention compared to the unsubstituted 27 .

Nitro-Substituted Furan Carboxamides

and describe 5-nitro-furan-2-carboxamides with diverse N-aryl/heteroaryl groups:

  • 2A : N-phenyl-5-nitro-furan-2-carboxamide (melting point: 178–180°C, yield: 73%) .
  • 64–68 (): 5-nitro/aryl-substituted furans with thiazolyl groups (e.g., 64 : 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) .
Compound Substituent (Position 5) N-Substituent Melting Point (°C) Yield (%)
Target Compound Morpholinosulfonyl 4-isopropylphenyl Not reported Not reported
2A Nitro Phenyl 178–180 73
64 Nitro 5-nitrothiazol-2-yl Not reported Not reported

Key Observations :

  • The target compound’s morpholinosulfonyl group offers polar character, contrasting with the nitro group’s electron-withdrawing effects.

Sulfonamide-Containing Analogues

describes 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, which replaces the morpholinosulfonyl group with a sulfamoylphenyl moiety .

Compound Furan Substituent (Position 5) N-Substituent Key Feature
Target Compound Morpholinosulfonyl 4-isopropylphenyl Morpholine ring enhances solubility
618401-57-3 2-chlorophenyl 4-sulfamoylphenyl Sulfamoyl group for hydrogen bonding

Key Observations :

  • The morpholinosulfonyl group in the target compound may improve water solubility compared to the sulfamoylphenyl group in 618401-57-3.
  • Chlorophenyl substituents (as in 618401-57-3 ) introduce steric and electronic effects distinct from the isopropyl group.

Heterocyclic and Fluorinated Analogues

highlights N-cyclopropyl-5-(4-fluorophenyl)furan-2-carboxamide , which features a fluorophenyl group and cyclopropylamine .

Compound Furan Substituent (Position 5) N-Substituent Notable Property
Target Compound Morpholinosulfonyl 4-isopropylphenyl Bulky alkyl for lipophilicity
923705-77-5 4-fluorophenyl Cyclopropyl Fluorine enhances metabolic stability

Key Observations :

  • Fluorine atoms (as in 923705-77-5 ) improve metabolic stability and membrane permeability.
  • The isopropyl group in the target compound may enhance binding to hydrophobic pockets in target proteins.

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